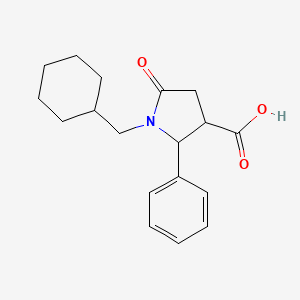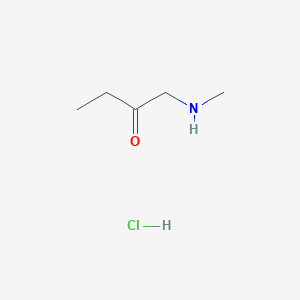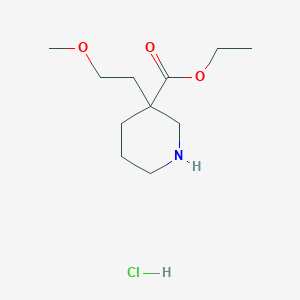
3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one
Descripción general
Descripción
3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one, commonly known as CPP-1, is an organic compound with a wide range of applications in scientific research. CPP-1 is a member of the piperazine family and is a cyclic amide compound. It is a colorless, non-hygroscopic crystalline solid with a melting point of 195–197 °C. CPP-1 is soluble in water, alcohol, and other polar solvents.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthetic Approaches : Research has focused on the synthesis of derivatives related to "3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one," exploring various synthetic pathways. For example, derivatives have been synthesized for use as α_1 receptor antagonists, highlighting the compound's relevance in receptor-targeted drug design (J. Hon, 2013). Furthermore, the creation of new antidepressants through the design and synthesis of 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives demonstrates the potential for developing drugs with dual pharmacological profiles (J. Martínez-Esparza et al., 2001).
Catalytic Applications : Studies have shown the application of related compounds in catalysis, such as in the transfer hydrogenation process. Ionic liquid-based Ru(II)–phosphinite compounds have been investigated for their efficiency in catalyzing the transfer hydrogenation of various ketones, demonstrating high conversions and showcasing the potential utility of similar structures in catalytic processes (M. Aydemir et al., 2014).
Pharmacological Implications
Drug Design and Pharmacology : The structure of "3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one" and its derivatives suggest potential for pharmacological exploration. For instance, compounds with similar structures have been examined for their antidepressant-like properties and selectivity toward COX-1 inhibition, indicative of potential therapeutic applications in treating depression and inflammation (P. Vitale et al., 2013).
Antimicrobial and Antifungal Activities : The antimicrobial and antifungal activities of compounds bearing resemblance to "3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one" have been investigated, revealing potential applications in combating microbial and fungal infections. For example, the synthesis and evaluation of 1,2,3-triazole derivatives have demonstrated significant antifungal activity against various Candida strains, underscoring the therapeutic relevance of such chemical structures (R. Lima-Neto et al., 2012).
Propiedades
IUPAC Name |
3-chloro-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2/c12-4-3-10(15)13-5-7-14(8-6-13)11(16)9-1-2-9/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEYJPNYLFUVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Cyclopropylmethyl)(methyl)amino]cyclobutanol hydrochloride](/img/structure/B1486238.png)

![Ethyl 3-(tert-butyl)-4-nitro-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole-5-carboxylate](/img/structure/B1486241.png)
![1-(tert-Butyl) 6a-methyl 5-benzylhexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate](/img/structure/B1486242.png)
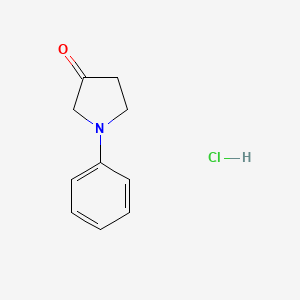


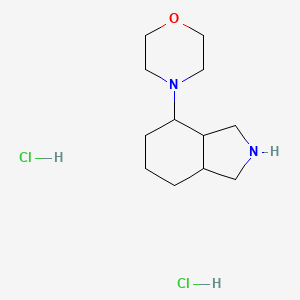
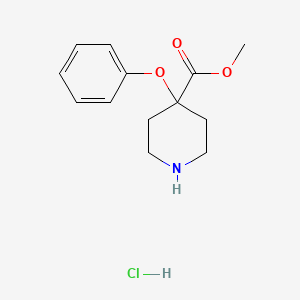
![1-[7-(3,4-Dimethoxyphenyl)-9-[(1-methyl-2-piperidinyl)methoxy]-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-1-propanone](/img/structure/B1486251.png)
